The compound is synthesized through various chemical processes that modify the structure of citalopram. It is often used in research settings to study the pharmacological properties of citalopram and its analogues, particularly in relation to serotonin transport mechanisms.
5-Bromodescyano Citalopram-d4 falls under the category of pharmaceutical compounds, specifically as an antidepressant within the broader class of SSRIs. Its classification as a deuterated compound also places it within the realm of isotopically labeled substances used for advanced analytical applications.
The synthesis of 5-Bromodescyano Citalopram-d4 typically involves several key steps:
The reactions are typically carried out under controlled conditions, often involving solvents like toluene or dimethylformamide at temperatures ranging from 20°C to reflux conditions. The use of Grignard reagents is crucial for forming carbon-carbon bonds necessary for constructing the complex structure of citalopram derivatives .
The molecular formula for 5-Bromodescyano Citalopram-d4 is , with a molecular weight of 382.30 g/mol. The structure consists of:
The structural configuration allows for interactions with serotonin transporters, which is critical for its function as an antidepressant. The incorporation of deuterium provides insights into metabolic pathways without altering the biological activity significantly.
5-Bromodescyano Citalopram-d4 undergoes various chemical reactions typical for SSRIs:
Reactions are monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield throughout the synthesis process .
5-Bromodescyano Citalopram-d4 functions primarily by inhibiting the reuptake of serotonin in neuronal synapses. This action increases serotonin availability in the brain, which is crucial for mood regulation.
In vitro studies indicate that this compound exhibits strong selectivity for serotonin transporters over norepinephrine and dopamine transporters, similar to its parent compound citalopram . This selectivity is essential for minimizing side effects associated with non-selective antidepressants.
Relevant data indicates that the compound retains its structural integrity during standard laboratory manipulations, making it suitable for research applications .
5-Bromodescyano Citalopram-d4 serves several important roles in scientific research:
5-Bromodescyano Citalopram-d4, systematically named as 5-Bromo-1-(4-fluorophenyl-d4)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanamine [3], is a deuterium-labeled analog derived from the citalopram structural framework. Its molecular formula is C₁₉H₁₇D₄BrFNO, with a molecular weight of 382.30 g/mol [1]. The compound features four deuterium atoms (D₄) strategically incorporated at the 4'-fluorophenyl ring, replacing hydrogen atoms at this specific position [1] [3]. This isotopic substitution creates a distinct mass difference without significantly altering the compound's chemical behavior or chromatographic properties compared to non-deuterated analogs.
The core structural modifications relative to citalopram (C₂₀H₂₁FN₂O) [4] include:
Table 1: Structural Comparison with Citalopram
Structural Feature | Citalopram | 5-Bromodescyano Citalopram-d4 |
---|---|---|
Molecular Formula | C₂₀H₂₁FN₂O | C₁₉H₁₇D₄BrFNO |
Molecular Weight | 324.39 g/mol | 382.30 g/mol |
5-Position Substituent | Cyano (CN) group | Bromine atom |
Isotopic Composition | Natural abundance hydrogens | Four deuterium atoms at fluorophenyl ring |
Fluorophenyl Group | C₆H₄F | C₆D₄F |
These structural characteristics make 5-Bromodescyano Citalopram-d4 particularly valuable in mass spectrometry-based analyses, where its predictable fragmentation patterns and defined mass differences enable precise detection and quantification.
Within pharmaceutical chemistry, 5-Bromodescyano Citalopram-d4 functions as a characterized impurity and synthetic intermediate in the production pathways of both citalopram and its therapeutically active enantiomer, escitalopram [1] [10]. As a process-related impurity, it can emerge during manufacturing through incomplete reactions or side reactions, particularly during the synthesis of key intermediates [8]. Its presence, even in trace amounts, necessitates rigorous monitoring to ensure the purity and quality of the final active pharmaceutical ingredients (APIs).
The deuterium labeling confers specific advantages for metabolic pathway elucidation:
Table 2: Analytical Advantages of Deuterium Labeling
Application | Mechanism | Benefit |
---|---|---|
Mass Spectrometry | 4 Da mass shift from non-deuterated analogs | Enables clear differentiation in LC-MS/MS methods |
Internal Standardization | Similar retention time and ionization efficiency | Minimizes matrix effects; improves quantification accuracy |
Metabolic Profiling | Distinctive metabolite mass patterns | Facilitates discrimination of parent drug from metabolites |
Enzyme Kinetics | Isotope effects on metabolic reactions | Reveals rate-limiting steps in drug metabolism |
Notably, while 5-Bromodescyano Citalopram-d4 shares structural elements with citalopram, its pharmacological activity is considerably diminished due to the absence of the cyano group and bromine substitution, which alter the molecule's electronic properties and three-dimensional conformation [1] [4]. This reduced bioactivity makes it particularly suitable for analytical applications where interference with biological systems must be minimized.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: